molecular formula C10H20N2O2 B2876055 tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate CAS No. 2165959-92-0

tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate

Cat. No.: B2876055
CAS No.: 2165959-92-0
M. Wt: 200.282
InChI Key: AMKQULRTFZIKRO-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-butyl N-[trans-2-(aminomethyl)cyclobutyl]carbamate
  • tert-butyl N-[cis-2-(aminomethyl)cyclopropyl]carbamate
  • tert-butyl N-[cis-2-(aminomethyl)cyclopentyl]carbamate

Comparison: tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate is unique due to its specific cyclobutyl structure, which imparts distinct chemical and biological properties compared to similar compounds. The cis-configuration of the aminomethyl group also influences its reactivity and interactions with molecular targets .

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKQULRTFZIKRO-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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